3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one
説明
3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one is a xanthen-9-one derivative characterized by bulky tert-butyl(dimethyl)silyl (TBS) ether groups at the 3- and 6-positions of the xanthene core. These silyl protecting groups enhance lipophilicity and stability under basic conditions, making the compound valuable in organic synthesis and medicinal chemistry. The xanthen-9-one scaffold itself is a tricyclic aromatic system with a ketone group at position 9, known for its diverse biological activities, including enzyme inhibition and antioxidant properties .
特性
IUPAC Name |
3,6-bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4Si2/c1-24(2,3)30(7,8)28-17-11-13-19-21(15-17)27-22-16-18(12-14-20(22)23(19)26)29-31(9,10)25(4,5)6/h11-16H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLRKZSMYDILQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376701 | |
| Record name | 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121714-18-9 | |
| Record name | 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Reagents and Conditions
The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBSCl) under inert atmosphere. A representative procedure involves:
| Component | Quantity | Role |
|---|---|---|
| 3,6-Dihydroxyxanthen-9-one | 1.00 equiv | Substrate |
| TBSCl | 2.20–2.50 equiv | Silylating agent |
| Imidazole | 4.00–5.00 equiv | Base (scavenges HCl) |
| DMF or DCM | 0.1–0.5 M | Solvent |
| Reaction Temperature | 23–40°C | Time: 12–24 hours |
Mechanistic Insight : Imidazole deprotonates the hydroxyl groups, facilitating nucleophilic attack on TBSCl. The bulky tert-butyl groups hinder over-silylation at other positions.
Workup and Isolation
Post-reaction, the mixture is quenched with ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated. Crude yields typically range from 70–85% before purification.
Purification via Column Chromatography
Silica gel chromatography (hexane/ethyl acetate gradient) resolves the product from unreacted TBSCl and di-silylated byproducts. Critical parameters include:
-
Column Loading : Adsorption of the crude product onto silica gel (1:10 w/w ratio) prior to loading.
-
Elution Gradient : 5–20% ethyl acetate in hexane yields optimal separation, with Rf ≈ 0.3–0.4 (TLC monitoring).
-
Recovery : Isolated yields after purification range from 50–65%.
Characterization and Analytical Data
Spectroscopic Confirmation
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H36O4Si2 |
| Molecular Weight | 456.72 g/mol |
| Density | 1.042 g/cm³ |
| Boiling Point | 475.2°C (760 mmHg) |
| Flash Point | 200.4°C |
Optimization and Troubleshooting
Yield Enhancement Strategies
Common Pitfalls
-
Hydrolysis Risk : Residual moisture converts TBSCl to tert-butyldimethylsilanol, reducing yields. Rigorous solvent drying (molecular sieves) is essential.
-
Byproduct Formation : Mono-silylated intermediates (Rf ≈ 0.2) require careful chromatographic separation.
Applications and Downstream Modifications
The TBS-protected xanthone serves as a precursor for:
化学反応の分析
科学研究における用途
化学: β3-アドレナリン受容体作動薬として、TAK-677は、受容体-リガンド相互作用と新しい作動薬の開発を研究するために研究で使用されています。
生物学: TAK-677は、エネルギー代謝と脂肪酸化におけるβ3-アドレナリン受容体の役割を調査するために使用されています。
医学: この化合物は、エネルギー消費量を増やし、インスリン感受性を向上させることで、肥満と糖尿病の治療の可能性について研究されてきました
工業: TAK-677は、製薬業界で、β3-アドレナリン受容体を標的とする新規薬物の開発におけるリード化合物として使用されています.
科学的研究の応用
Organic Synthesis
3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one serves as a versatile building block in organic chemistry. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.
Key Reactions:
- Substitution Reactions: The silyl ether groups can be replaced with other functional groups under appropriate conditions, facilitating the creation of derivatives with tailored properties.
- Oxidation and Reduction: The compound can participate in redox reactions, allowing for the modification of its functional groups to enhance reactivity or stability.
Material Science
In material science, this compound has been explored for its potential use in creating advanced materials such as polymers and nanocomposites. Its unique structure contributes to improved mechanical properties and thermal stability.
Applications:
- Nanocomposites: Incorporation into polymer matrices to enhance mechanical strength and thermal resistance.
- Coatings: Development of protective coatings that leverage the compound's chemical stability.
Biomedical Applications
Emerging research has indicated potential biomedical applications for 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one, particularly in drug development and delivery systems.
Case Studies:
- Drug Development: Preliminary studies suggest that derivatives of this compound may exhibit activity against specific biological targets, including enzymes involved in metabolic pathways.
- Drug Delivery Systems: The compound's silyl groups may facilitate the formulation of drug delivery systems that improve bioavailability and target specificity.
Data Tables
| Application Area | Description | Examples/Notes |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Substitution reactions |
| Material Science | Development of advanced materials | Nanocomposites and coatings |
| Biomedical Research | Potential drug development and delivery systems | Activity against metabolic enzymes |
作用機序
TAK-677は、主に脂肪組織と骨格筋に見られるβ3-アドレナリン受容体に結合することで効果を発揮します。結合すると、TAK-677はこれらの受容体を活性化し、アデニル酸シクラーゼの刺激と環状アデノシン一リン酸(cAMP)レベルの増加につながります。 この活性化は、脂肪分解と熱産生の亢進をもたらし、エネルギー消費量と脂肪酸化の増加に貢献します .
類似化合物との比較
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one and their substituents:
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one | TBS-O- (3,6) | ~542.9* | High lipophilicity, acid-labile silyl groups |
| 3,6-Dihydroxy-xanthen-9-one (CAS 1214-24-0) | -OH (3,6) | 228.2 | Polar, prone to oxidation/metabolism |
| 3,6-Bis(dimethylamino)-9H-xanthen-9-one | -N(CH₃)₂ (3,6) | 280.4 | Basic amino groups, air-sensitive |
| 3,6-Dimethoxy-9H-xanthen-9-one (CAS 15007-07-5) | -OCH₃ (3,6) | 256.3 | Moderate lipophilicity, electron-donating |
| 3,6-Dimethylxanthone (CAS 19814-69-8) | -CH₃ (3,6) | 224.3 | Low steric hindrance, hydrophobic |
*Calculated based on molecular formula.
Key Observations :
- Lipophilicity : The TBS-protected compound exhibits significantly higher lipophilicity than hydroxyl- or methoxy-substituted analogs, enhancing membrane permeability but reducing aqueous solubility .
- Electronic Effects : Electron-withdrawing ketone and silyl ether groups contrast with electron-donating -N(CH₃)₂ or -OCH₃, altering reactivity in synthetic applications .
Stability Comparison :
- Silyl ethers offer superior stability under basic conditions compared to amino or hydroxyl groups.
- Amino derivatives (e.g., -N(CH₃)₂) are susceptible to oxidation, as seen in color changes upon air exposure .
Physicochemical Properties
| Property | 3,6-Bis(TBS-O-)xanthen-9-one | 3,6-Dihydroxy-xanthen-9-one | 3,6-Bis(dimethylamino)-xanthen-9-one |
|---|---|---|---|
| LogP (Predicted) | ~6.5 | ~1.8 | ~2.5 |
| Solubility in H₂O | Low | Moderate | Low (basic conditions increase) |
| Melting Point | Not reported | >220°C (decomposes) | Brown solid, mp not reported |
生物活性
3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one is a synthetic compound derived from xanthone, a class of organic compounds known for their diverse biological activities. The incorporation of tert-butyl(dimethyl)silyl groups enhances the compound's stability and solubility, potentially influencing its biological interactions. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one is . The structural features include:
- Xanthone Core : The xanthone moiety is known for its ability to interact with various biological targets.
- Silyl Groups : The presence of tert-butyl(dimethyl)silyl groups increases lipophilicity, which may enhance membrane permeability.
| Property | Value |
|---|---|
| Molecular Weight | 414.73 g/mol |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
| Melting Point | Not specified |
Antioxidant Activity
Research indicates that xanthones possess significant antioxidant properties. Studies have shown that derivatives like 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one can scavenge free radicals and reduce oxidative stress in cells. This activity may be attributed to the electron-rich nature of the xanthone structure.
Anticancer Potential
Xanthones are noted for their anticancer effects. In vitro studies suggest that 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one exhibits cytotoxicity against various cancer cell lines. Mechanisms proposed include:
- Induction of apoptosis
- Inhibition of cell proliferation
- Modulation of signaling pathways related to cancer growth
Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptotic markers, indicating its potential as an anticancer agent.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one revealed activity against several bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic pathways.
The biological activities of 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one are likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : By acting as a scavenger of ROS, the compound may protect cells from oxidative damage.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at specific phases, leading to reduced proliferation.
- Signal Transduction Pathway Alteration : The compound may influence pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or purification steps .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as silyl ether derivatives can hydrolyze to form irritants .
- First Aid : For skin exposure, wash immediately with soap and water; for eye contact, flush with water for 15 minutes and consult a physician .
- Waste Disposal : Segregate halogenated waste (e.g., from iodination steps) and follow institutional guidelines for silyl-containing compounds .
Q. What are the standard synthetic routes for preparing 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one?
- Methodological Answer :
- Stepwise Protection : Start with xanthen-9-one derivatives. Protect hydroxyl groups using tert-butyl(dimethyl)silyl (TBS) chloride in anhydrous dichloromethane with imidazole as a base. Monitor reaction progress via TLC (mobile phase: ethyl acetate/hexanes) .
- Oxidation/Reduction : For intermediates, employ controlled redox cycling (e.g., iodine-mediated oxidation in N-methyl-2-pyrrolidinone (NMP) at 110°C) to avoid over-oxidation .
- Example Protocol :
| Step | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Silylation | TBSCl, imidazole, DCM, 0°C → RT | TLC (Rf shift) |
| Oxidation | I₂, Na₃PO₄, NMP, 110°C | LCMS (280 nm absorbance) |
Q. How can researchers verify the purity and structural integrity of synthesized 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one?
- Methodological Answer :
- ¹H-NMR : Confirm silyl ether peaks (δ 0.1–0.3 ppm for Si(CH₃)₂) and aromatic proton integration .
- LCMS : Use a C18 column with a MeOH/water gradient (0.1% formic acid) to detect demethylated byproducts (e.g., m/z shifts ±14 Da) .
- Elemental Analysis : Validate C, H, and Si content to confirm stoichiometry .
Advanced Research Questions
Q. How can chromatographic challenges during purification of 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one be mitigated?
- Methodological Answer :
- Byproduct Management : Use reductive amination (e.g., NaCNBH₃ in glacial acetic acid) to convert trimethylamine byproducts into separable derivatives .
- Column Optimization : Employ silica gel with intermediate polarity (e.g., 2:2:1 ethyl acetate/hexanes/dichloromethane) for TLC-guided flash chromatography .
- Scale Considerations : At <1 mmol scale, prioritize preparative HPLC over gravity columns to resolve closely eluting species .
Q. What strategies improve yield in large-scale synthesis of 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one?
- Methodological Answer :
- Solvent Selection : Replace NMP with dimethylacetamide (DMAc) for better solubility and lower viscosity at scale .
- Catalytic Efficiency : Optimize iodine stoichiometry (1.0–1.2 equiv.) to balance oxidation kinetics and side reactions .
- Temperature Gradients : Gradually increase from 90°C to 110°C to minimize thermal degradation .
Q. How do structural modifications (e.g., substituent changes) affect the photophysical properties of xanthen-9-one derivatives?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., dimethylamino or triphenylsilyl substituents) and analyze UV-Vis absorption/emission spectra .
- Data Example :
| Substituent (X) | λₐbs (nm) | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| O | 280 | 6.5 | 97 |
| CMe₂ | 290 | 9.0 | 86 |
| SiMe₂ | 310 | 3.5 | 71 |
- Mechanistic Insight : Electron-donating groups (e.g., -NMe₂) redshift absorption due to extended π-conjugation .
Q. How should researchers address contradictions in reported synthetic yields for similar xanthen-9-one derivatives?
- Methodological Answer :
- Variable Control : Replicate literature procedures while documenting exact reagent grades (e.g., NaCNBH₃ purity ≥95%), solvent dryness, and inert atmosphere conditions .
- Byproduct Profiling : Use high-resolution MS to identify undocumented impurities (e.g., over-oxidized quinones) that may skew yield calculations .
- Statistical Validation : Perform triplicate syntheses to assess reproducibility and report standard deviations .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
